4,5-Dichloroindole

Vue d'ensemble

Description

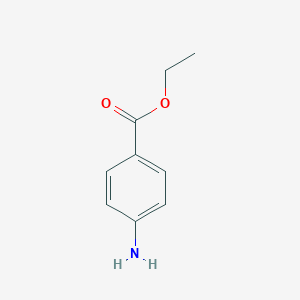

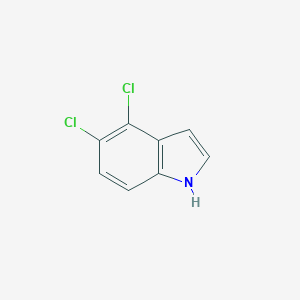

4,5-Dichloroindole is a chemical compound with the molecular formula C8H5Cl2N . It has a molecular weight of 186.04 . It is a solid substance and is used in the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of 4,5-Dichloroindole involves nitration of commercially available 2,3-dichlorobenzaldehyde, a telescopic process for the Henry reaction, and subsequently reductive cyclization of the resulting o,β-dinitrostyrene intermediate into 4,5-dichloroindole using iron powder in methanol and acetic acid .Molecular Structure Analysis

The molecular structure of 4,5-Dichloroindole has been characterized by X-ray structure analysis . The InChI code for 4,5-Dichloroindole is 1S/C8H5Cl2N/c9-6-1-2-7-5 (8 (6)10)3-4-11-7/h1-4,11H .Chemical Reactions Analysis

The chemical reactivity of 4,5-Dichloroindole has been studied. For instance, it has been found to react with several nucleophiles, including thiosemicarbazide and different amines, to produce carboxylic acid derivatives .Physical And Chemical Properties Analysis

4,5-Dichloroindole is a solid substance . It has a molecular weight of 186.04 and a molecular formula of C8H5Cl2N .Applications De Recherche Scientifique

Application 1: Synthesis of Fine Chemicals and Pharmaceuticals

- Summary of the Application : 4,5-Dichloroindole is an important starting material for a wide range of fine chemicals and pharmaceuticals .

- Methods of Application or Experimental Procedures : A novel, practical, and efficient three-step process for the preparation of 4,5-Dichloroindole has been developed . The process comprises:

- . The reactions are facile, safe, and easy to scale up .

Application 2: Synthesis of Highly Functionalized Indole-based 4,5-dihydrofurans

- Summary of the Application : 4,5-Dichloroindole is used in the solvent-free synthesis of highly functionalized indole-based 4,5-dihydrofurans .

- Methods of Application or Experimental Procedures : The synthesis involves a three-component reaction of 3-cyanoacetyl indoles with various aromatic aldehydes and N-phenacylpyridinium bromides in the presence of 1,1,3,3-N,N,N′,N′-tetramethylguanidine under solvent-free conditions .

- Results or Outcomes : This eco-friendly protocol offers several advantages such as a cost-effective procedure with excellent yield, short reaction time, ease of workup and product isolation, good functional group tolerance, and broad scope of usable substrates . The synthesized compounds were also evaluated for their antioxidant activity by 1,1-diphenyl-2-picrylhydrazyl radical scavenging assay .

Application 3: Synthesis of 4-Chloroindole-3-acetic Acid and Its Esters

- Summary of the Application : 4,5-Dichloroindole is used in the synthesis of 4-Chloroindole-3-acetic Acid and its esters .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 4: Metal-Catalyzed Functionalization of Indoles

- Summary of the Application : 4,5-Dichloroindole can be used in the metal-catalyzed functionalization of indoles .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 5: Biotechnological Production for Industrial Applications

- Summary of the Application : 4,5-Dichloroindole is used in the biotechnological production of indoles for industrial applications .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 6: Multicomponent Reactions

- Summary of the Application : 4,5-Dichloroindole can be used in multicomponent reactions .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

4,5-Dichloroindole has been classified as a hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H302-H317 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Relevant Papers Relevant papers on 4,5-Dichloroindole include studies on its synthesis , its molecular structure , and its potential biological activity . These papers provide valuable insights into the properties and applications of 4,5-Dichloroindole.

Propriétés

IUPAC Name |

4,5-dichloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWQPYPTCAUUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloroindole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)